

(R)-(-)-2-Methylglutaric Acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: (R)-(-)-2-Methylglutaric Acid

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An In-depth Technical Guide to (R)-(-)-2-Methylglutaric Acid

This technical guide provides a comprehensive overview of **(R)-(-)-2-Methylglutaric Acid**, tailored for researchers, scientists, and professionals in drug development. The guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and its role in biological systems. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows.

Chemical Structure and IUPAC Name

(R)-(-)-2-Methylglutaric Acid is a chiral dicarboxylic acid. The designation "(R)" refers to the stereochemical configuration at the chiral center (carbon 2), determined by the Cahn-Ingold-Prelog priority rules. The "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

IUPAC Name: (2R)-2-methylpentanedioic acid[1]

Synonyms: (R)-(-)-2-Methylpentanedioic Acid

Chemical Formula: C₆H₁₀O₄

Molecular Weight: 146.14 g/mol [1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-Methylglutaric Acid is presented in the tables below. This information is crucial for its identification, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
Melting Point	80-82 °C	
Boiling Point	214-215 °C at 22 mmHg	
Water Solubility	908 mg/mL	[1]
pKa (Strongest Acidic)	3.89	---

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (D ₂ O, 7.4 pH)	Shifts [ppm]: 1.07, 1.60, 1.75, 2.15, 2.25	[1]
¹³ C NMR (D ₂ O, 7.4 pH)	Shifts [ppm]: 20.14, 33.61, 38.56, 45.48, 186.20, 189.22	[1]
Mass Spectrometry (GC-MS)	m/z: 83.0, 157.0, 172.0, 204.0, 275.0	[1]
Infrared (IR) Spectroscopy	Available through the Aldrich spectral library.	[1]

Biological Significance and Applications

(R)-(-)-2-Methylglutaric Acid is a metabolite found in mammals and is involved in fatty acid metabolism.^[2] It is classified as a methyl-branched fatty acid and an alpha,omega-dicarboxylic acid.^[2] Its presence and concentration in biological fluids can be indicative of certain metabolic

states or diseases. For instance, aberrations in the metabolic pathways involving 2-methylglutaric acid have been noted in the context of prostate cancer research.^[3] In the field of drug development, while direct applications are still under investigation, related dicarboxylic acids like glutaric acid have been utilized to form cocrystals with active pharmaceutical ingredients (APIs) to enhance their oral bioavailability.

Experimental Protocols

Representative Synthesis of 2-Methylglutaric Acid

While a specific protocol for the enantioselective synthesis of the (R)-(-) isomer is highly specialized, a general synthetic route for 2-methylglutaric acid is outlined below, based on common organic synthesis methodologies. Obtaining the specific (R)-(-) enantiomer would typically involve either a chiral starting material, a chiral catalyst, or resolution of the racemic mixture.

Objective: To synthesize 2-methylglutaric acid.

Materials:

- Diethyl malonate
- Methyl methacrylate
- KF/Al₂O₃ catalyst
- Sodium hydroxide (NaOH)
- Sulfuric acid (H₂SO₄)
- Ethyl acetate
- Organic solvent (e.g., DMF)

Procedure:

- In a reaction vessel, combine diethyl malonate, an organic solvent, and the KF/Al₂O₃ catalyst.

- Heat the mixture to 80-160 °C and add methyl methacrylate dropwise over a period of several hours.
- After the addition is complete, maintain the reaction at temperature for an additional 5-18 hours to yield the intermediate product.
- Remove the solvent under reduced pressure.
- To the crude intermediate, add a solution of NaOH and allow it to hydrolyze for approximately 3 hours at 20 °C.
- Acidify the reaction mixture with H₂SO₄ and heat to reflux at 100 °C for 4 hours to induce decarboxylation.
- After cooling, perform a liquid-liquid extraction with ethyl acetate.
- Combine the organic phases and remove the solvent under reduced pressure to obtain 2-methylglutaric acid.
- The final product can be further purified by recrystallization.

This is a general procedure and would result in a racemic mixture. Enantioselective synthesis would require specialized chiral reagents or catalysts.

Quantitative Analysis in Biological Samples (Urine)

This protocol describes a general method for the quantitative analysis of organic acids, including 2-methylglutaric acid, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of 2-methylglutaric acid in a urine sample.

Materials:

- Urine sample
- Internal standard solution

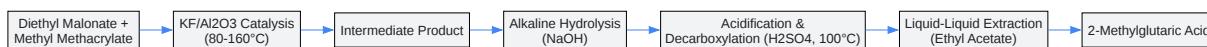
- Hydroxylamine hydrochloride
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- GC-MS system

Procedure:

- Sample Preparation: A known volume of urine is mixed with an internal standard solution.
- Extraction: Organic acids are extracted from the urine matrix using liquid-liquid extraction.
- Oxidation: 2-keto acids are oxidized using hydroxylamine hydrochloride.
- Derivatization: The extracted organic acids are converted to their volatile trimethylsilyl (TMS) ethers by reacting with BSTFA containing TMCS. This step is necessary for GC analysis.
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The organic acids are separated on a capillary column and detected by the mass spectrometer, typically in scan mode.
- Quantification: The concentration of 2-methylglutaric acid is determined by comparing its peak area to that of the internal standard.

Diagrams of Workflows

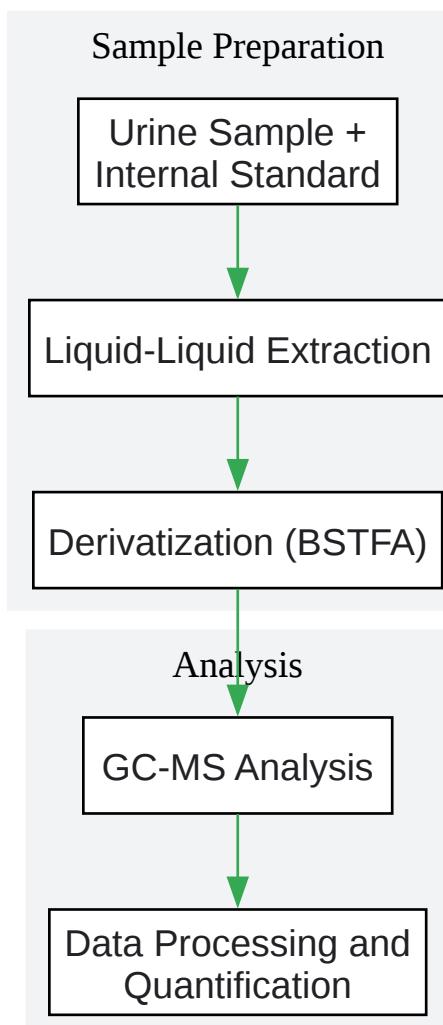
Synthesis Workflow for 2-Methylglutaric Acid



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Caption: A generalized workflow for the synthesis of 2-methylglutaric acid.

Analytical Workflow for Quantification in Urine



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Caption: Workflow for the quantitative analysis of 2-methylglutaric acid in urine.

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References

- 1. 2-Methylglutaric Acid | C₆H₁₀O₄ | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylglutaric acid (HMDB0000422) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
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